

# Onitin 2'-O-glucoside: A Technical Overview of its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: Onitin 2'-O-glucoside

Cat. No.: B15245684

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## Abstract

**Onitin 2'-O-glucoside** is a naturally occurring sesquiterpenoid glycoside. As a derivative of Onitin, it belongs to the pterosins, a class of compounds commonly found in ferns. This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of **Onitin 2'-O-glucoside**. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established information from chemical databases with generalized experimental protocols and predicted spectroscopic data relevant to its structural class. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential applications of this compound.

## Chemical Structure and Properties

**Onitin 2'-O-glucoside** is composed of an aglycone moiety, Onitin, which is a substituted indanone, and a  $\beta$ -D-glucopyranosyl group attached via an O-glycosidic bond at the 2'-position of the hydroxyethyl side chain.

The systematic IUPAC name for **Onitin 2'-O-glucoside** is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[1]. The chemical formula is C<sub>21</sub>H<sub>30</sub>O<sub>8</sub>, and its molecular weight is approximately 410.46 g/mol [1][2].

The stereochemistry of the glucose moiety is typically presumed to be D-glucose, as it is the most common enantiomer in nature. The  $\beta$ -configuration of the anomeric carbon is indicated by the ' $\beta$ ' in the name and is a key feature of its stereochemistry. The absolute configuration of the aglycone, Onitin, has not been definitively established in the literature for the glycoside form.

## Physicochemical Data

The following table summarizes the available and computed physicochemical properties of **Onitin 2'-O-glucoside**. It is important to note that most of these values are predicted and have not been experimentally verified.

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>30</sub> O <sub>8</sub>	PubChem[1]
Molecular Weight	410.46 g/mol	PubChem[1], ChemicalBook[2]
Exact Mass	410.19406791 Da	PubChem[1]
XLogP3	1.06	ECHEMI[3]
Hydrogen Bond Donor Count	5	ECHEMI[3]
Hydrogen Bond Acceptor Count	8	ECHEMI[3]
Rotatable Bond Count	5	ECHEMI[3]
Topological Polar Surface Area	137 Å <sup>2</sup>	PubChem[1]
Complexity	595	PubChem[1]
Predicted Boiling Point	657.5 ± 55.0 °C at 760 mmHg	ChemicalBook[2]
Predicted Density	1.39 ± 0.1 g/cm <sup>3</sup>	ChemicalBook[2]
Solubility	Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	ChemicalBook[2]

## Experimental Protocols

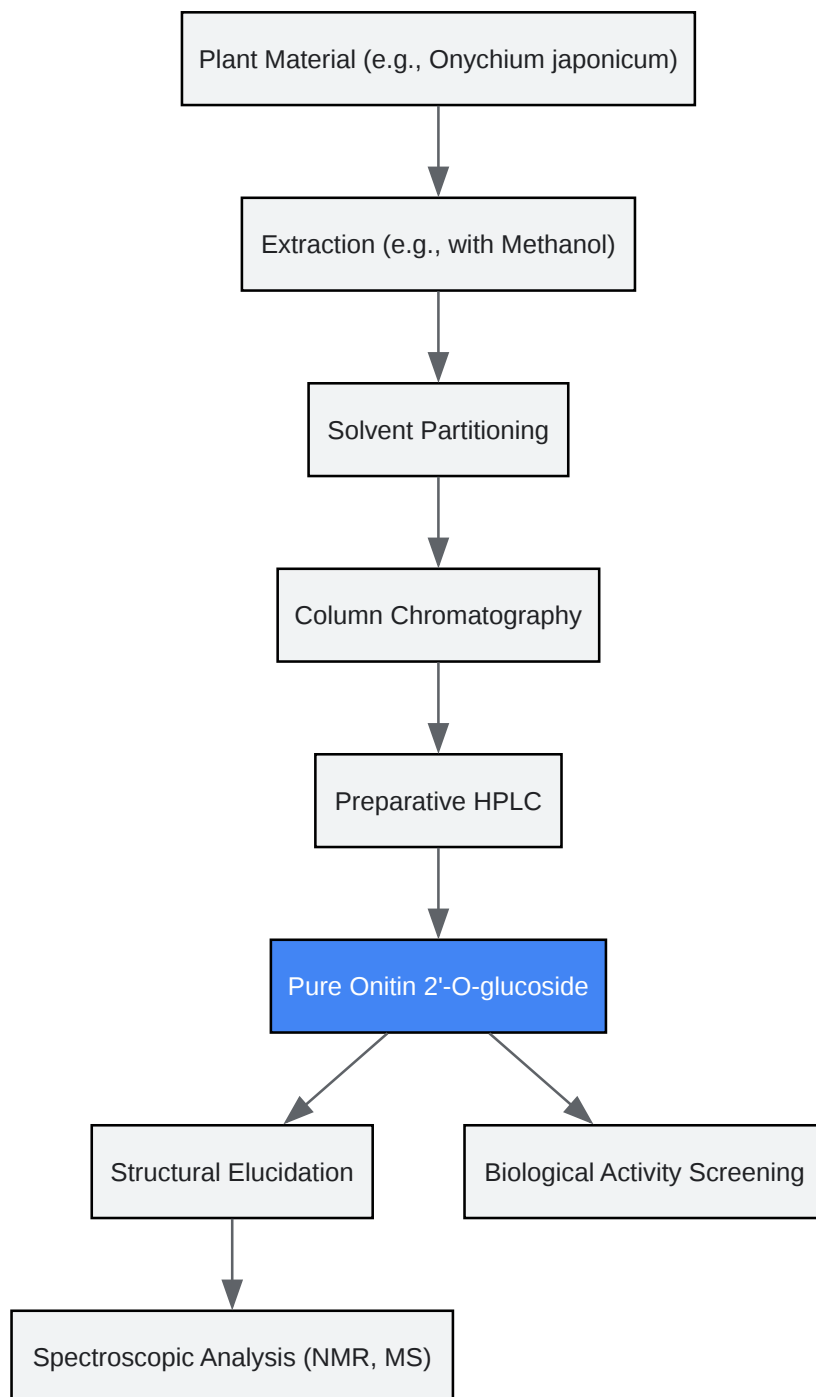
Detailed experimental protocols for the isolation and structural elucidation of **Onitin 2'-O-glucoside** are not currently available in the scientific literature. However, a general methodology for the extraction and characterization of pterosin glycosides from ferns, such as those from the *Onychium* genus, can be proposed.

## General Isolation and Purification Protocol

- **Plant Material Collection and Preparation:** Fresh or air-dried aerial parts of *Onychium japonicum* are collected. The plant material is then ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction, typically with methanol or a methanol/water mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the glycosides.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides, being polar compounds, are expected to concentrate in the ethyl acetate and n-butanol fractions.
- **Chromatographic Separation:** The glycoside-rich fractions are then subjected to various chromatographic techniques for purification. This typically involves:
  - **Column Chromatography:** Using silica gel or reversed-phase C18 silica gel as the stationary phase, with a gradient elution system of solvents like chloroform/methanol or methanol/water.
  - **Preparative High-Performance Liquid Chromatography (HPLC):** For the final purification of the isolated compounds, using a C18 column and a suitable mobile phase.

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like **Onitin 2'-O-glucoside**.

## General Workflow for Natural Product Isolation and Characterization

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A generalized workflow for the isolation and characterization of natural products.

## Structural Elucidation

The structure of the purified **Onitin 2'-O-glucoside** would be determined using a combination of spectroscopic methods:

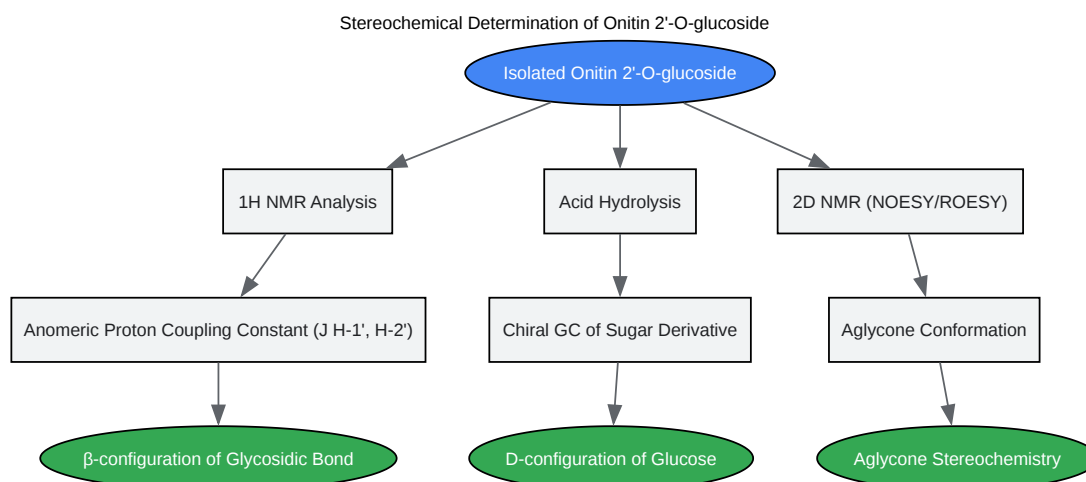
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

## Stereochemistry

The stereochemistry of **Onitin 2'-O-glucoside** is a critical aspect of its chemical identity.

- **Glycosidic Bond:** The linkage between the glucose and the aglycone is an O-glycosidic bond. The anomeric configuration ( $\alpha$  or  $\beta$ ) is determined by the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2') in the  $^1\text{H}$  NMR spectrum. A large coupling constant (typically around 7-8 Hz) is indicative of a  $\beta$ -configuration, while a smaller coupling constant (around 3-4 Hz) suggests an  $\alpha$ -configuration. For **Onitin 2'-O-glucoside**, a  $\beta$ -linkage is specified.
- **Sugar Moiety:** The D or L configuration of the glucose moiety is generally assumed to be D, as D-glucose is the most abundant monosaccharide in nature. This can be confirmed by acidic hydrolysis of the glycoside, followed by derivatization of the sugar and comparison with an authentic standard using chiral gas chromatography.
- **Aglycone:** The stereochemistry of the aglycone, Onitin, would be determined by advanced NMR techniques such as NOESY or ROESY, which provide information about through-space proton-proton interactions, and by comparing its optical rotation with known related compounds.

The logical relationship for determining the stereochemistry is outlined below.



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Logical flow for determining the stereochemistry of a glycoside.

## Predicted NMR Data

In the absence of experimental data, NMR shifts can be predicted using computational models. The following tables provide predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Onitin 2'-O-glucoside**. These are for reference and require experimental verification.

Predicted  $^1\text{H}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

Atom	Predicted Shift (ppm)
Aromatic/Vinylic H	6.5 - 7.5
Glucosyl H (H-1')	~ 4.5 (d)
Glucosyl H (other)	3.2 - 4.0
Methylene H (side chain)	2.8 - 4.2
Methyl H	1.2 - 2.5

#### Predicted $^{13}\text{C}$ NMR Chemical Shifts (in $\text{CDCl}_3$ )

Atom	Predicted Shift (ppm)
Carbonyl C	> 190
Aromatic C	110 - 160
Anomeric C (C-1')	~ 103
Glucosyl C (other)	60 - 80
Methylene C (side chain)	30 - 70
Methyl C	15 - 30

## Conclusion

**Onitin 2'-O-glucoside** is a structurally interesting natural product with potential for further scientific investigation. This guide has consolidated the available information on its chemical structure and stereochemistry. While specific experimental data remains elusive, the provided general protocols and predicted data offer a starting point for researchers. Further studies are warranted to isolate and fully characterize this compound, which will be essential for exploring its biological activities and potential applications in drug development and other scientific fields.

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## References

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